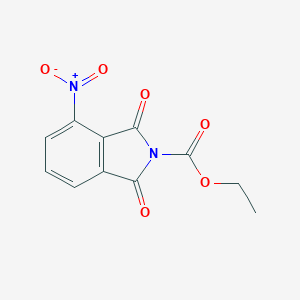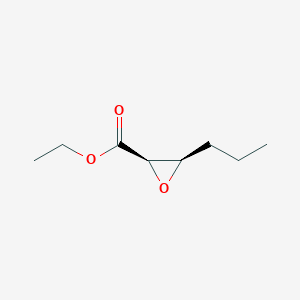
2-Chloro-6-benzyloxypyridine-4-carboxylic acid
Vue d'ensemble
Description
2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a chemical compound . It is often used in various chemical reactions and has a CAS number of 182483-63-2.
Synthesis Analysis
The synthesis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid involves several steps. One of the methods involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid is complex. It is similar to 6-Chloro-2-pyridinecarboxylic acid, which has a molecular formula of C6H4ClNO2 . The average mass is 157.555 Da and the monoisotopic mass is 156.993057 Da .Chemical Reactions Analysis
2-Chloro-6-benzyloxypyridine-4-carboxylic acid can participate in various chemical reactions. For instance, it can be used in the synthesis of pyrano [3,2-b]pyranone derivatives under solvent-free conditions . This process involves the use of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid are similar to those of carboxylic acids. Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They are also completely miscible with water .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-phenylmethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-10(13(16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMINKCWBOCELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376275 | |
| Record name | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |
CAS RN |
182483-63-2 | |
| Record name | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)